TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3]
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Overview
Description
TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] is a triglyceride.
Scientific Research Applications
1. Analytical Methods in Research
A study by Abdelrahman and Abdelaleem (2016) developed selective and precise methods for determining specific compounds, including isopropamide iodide (ISO). These methods are crucial for ensuring the accuracy and precision in analytical chemistry, which can be applicable in analyzing structures similar to TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Abdelrahman & Abdelaleem, 2016).
2. Protein Relative Expression Studies
Breitwieser et al. (2011) highlighted the use of isobaric labeling technologies in protein content comparison. This methodology is significant in protein-related studies, where understanding the interaction and behavior of complex lipid structures, like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3], is essential (Breitwieser et al., 2011).
3. Thermogravimetric Analysis in Combustion Studies
The research by Frazier et al. (1982) employed thermogravimetry (TG) in assessing the effectiveness of SO2 sorbents in combustion. Such methods can be pivotal in studying the thermal behavior and stability of complex lipids like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Frazier et al., 1982).
4. Nanocrystallite Growth and Surface Modification Studies
The study by Ko et al. (2014) on the growth kinetics of TiO2 nanocrystallites modified with ZnO, using thermogravimetric and differential thermal analysis (TG/DTA), can provide insights into the thermal properties and stability of complex lipids like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Ko et al., 2014).
5. Theory-Guided Data Science in Scientific Discovery
Karpatne et al. (2016) discussed the role of theory-guided data science (TGDS) in scientific research, enhancing the effectiveness of data science models in complex scientific problems. This approach can be beneficial in understanding and modeling the behavior of complex molecular structures like TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] (Karpatne et al., 2016).
properties
Product Name |
TG(16:1(9Z)/16:1(9Z)/18:2(9Z,12Z))[iso3] |
---|---|
Molecular Formula |
C53H94O6 |
Molecular Weight |
827.3 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19-21,23-26,50H,4-15,17-18,22,27-49H2,1-3H3/b19-16-,23-20-,24-21-,26-25-/t50-/m1/s1 |
InChI Key |
PVMBAGXWHHZKFP-JMPJWMFJSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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